molecular formula C8H17NO4 B1665526 (2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 616215-43-1

(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No. B1665526
M. Wt: 191.22 g/mol
InChI Key: AFRPVDHJWCJLNM-QYYLWSOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Adenophorine is a moderate alpha-l-fucosidase inhibitor.

Scientific Research Applications

Synthesis and Characterization

(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol is involved in various synthesis processes and characterization studies. Simone et al. (2012) describe the synthesis of branched iminosugars, including trihydroxypipecolic acid, from carbohydrate lactones, demonstrating the compound's utility in creating branched iminosugars (Simone et al., 2012). Similarly, Paulraj and Muthu (2013) conducted spectroscopic studies (FTIR, FT-Raman, and UV) and potential energy surface scan on a related compound, providing insights into its structural and spectroscopic properties (Paulraj & Muthu, 2013).

Biological Activity

This compound and its derivatives are known for their biological activities. Tong et al. (2018) highlight that 1-deoxynojirimycin derivatives, related to (2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol, possess anti-hyperglycemic, anti-virus, and anti-tumor functions, indicating potential medicinal applications (Tong et al., 2018).

Application in Synthesis of Amino Acids

Marin et al. (2002) discuss the efficient synthesis of (2S,5R)-5-hydroxylysine, a unique amino acid in collagen, using derivatives of this compound, showcasing its application in synthesizing specific amino acids (Marin et al., 2002).

Glycosidase Inhibition

Jakobsen et al. (2001) explored the inhibitory effect of isomers and derivatives of this compound on liver glycogen phosphorylase, highlighting its potential in glycogen metabolism research (Jakobsen et al., 2001).

properties

CAS RN

616215-43-1

Product Name

(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-2-ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C8H17NO4/c1-2-4-6(11)8(13)7(12)5(3-10)9-4/h4-13H,2-3H2,1H3/t4-,5-,6-,7+,8+/m0/s1

InChI Key

AFRPVDHJWCJLNM-QYYLWSOASA-N

Isomeric SMILES

CC[C@H]1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O

SMILES

CCC1C(C(C(C(N1)CO)O)O)O

Canonical SMILES

CCC1C(C(C(C(N1)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(-)-Adenophorine;  (-) Adenophorine;  (-)Adenophorine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol
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(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 4
(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 5
(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 6
(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol

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